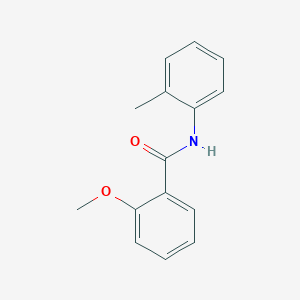
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as EF3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have shown that Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the progression of various diseases. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammation and cancer cell growth. In addition, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been shown to have low toxicity in vitro and in vivo. However, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. One area of interest is the development of Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate as a potential therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the elucidation of its molecular targets and mechanism of action. This can provide valuable insights into the development of new drugs that target similar pathways. Finally, the development of more efficient synthesis methods for Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can potentially reduce the cost of production and make it more accessible for research purposes.
Conclusion:
In conclusion, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is a promising chemical compound that has shown potential therapeutic applications in various studies. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate have been discussed in this paper. Further research is needed to fully understand its potential and develop it as a therapeutic agent.
合成方法
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with thiophene-2-carboxylic acid to form ethyl 4-(4-fluorophenyl)-2-thienyl-3-oxobutanoate. Finally, the furoylamino group is introduced using furoyl chloride in the presence of a base to form Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate.
科学研究应用
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have neuroprotective effects and can potentially be used to treat neurological disorders such as Alzheimer's disease.
属性
产品名称 |
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate |
|---|---|
分子式 |
C18H14FNO4S |
分子量 |
359.4 g/mol |
IUPAC 名称 |
ethyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H14FNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) |
InChI 键 |
JJSDIZICAMANQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)

![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)


![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)